D-tert-leucinol hydrochloride
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Overview
Description
(2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride is a chiral amino alcohol compound. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group and a hydroxyl group on a butanol backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2R)-2-Amino-3,3-dimethyl-butan-1-ol.
Hydrochloride Formation: The free base is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-3,3-dimethyl-1-butanol
- (2S)-2-Amino-3,3-dimethyl-1-butanol
- (2R)-2-Amino-3,3-dimethyl-1-butanol acetate
Uniqueness
(2R)-2-Amino-3,3-dimethyl-butan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds.
Properties
Molecular Formula |
C6H16ClNO |
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Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
BFBMCXSYQJNKSS-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CO)N.Cl |
Canonical SMILES |
CC(C)(C)C(CO)N.Cl |
Origin of Product |
United States |
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